Elevated Lipophilicity (ΔXLogP3 +0.3) Relative to the Des-Methyl Analog Enhances Predicted Membrane Permeability
The target compound incorporates a 2-methyl group on the chromene core that is absent in the closest des-methyl analog (CAS 610764-29-9). This methyl substituent increases the computed octanol-water partition coefficient (XLogP3) from 2.8 to 3.1, a difference of +0.3 log units, as calculated by the PubChem XLogP3 3.0 algorithm [1][2]. In the context of Lipinski's guidelines, this elevation brings the compound closer to the optimal LogP range (1–3) for balanced aqueous solubility and passive membrane permeability, while remaining within drug-like space. The des-methyl analog, at XLogP3 2.8, may exhibit marginally higher aqueous solubility but reduced passive diffusion across lipid bilayers, potentially impacting cellular uptake in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem, CID 1309838) |
| Comparator Or Baseline | 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 610764-29-9): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; identical computational methodology applied to both compounds. |
Why This Matters
A 0.3-unit higher XLogP3 predicts measurably greater passive membrane permeability, which can translate to higher intracellular exposure in cell-based phenotypic or target-engagement assays.
- [1] PubChem. Compound Summary for CID 1309838, 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. National Library of Medicine. Accessed April 29, 2026. View Source
- [2] PubChem. Compound Summary for CID 1309871, 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide. National Library of Medicine. Accessed April 29, 2026. View Source
